molecular formula C6H3BrFNO2 B1379978 6-Bromo-2-fluoronicotinic acid CAS No. 1214345-17-1

6-Bromo-2-fluoronicotinic acid

Cat. No.: B1379978
CAS No.: 1214345-17-1
M. Wt: 220 g/mol
InChI Key: CKSOKCDTRKHTPT-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoronicotinic acid is a chemical compound with the CAS Number: 1214345-17-1. It has a linear formula of C6H3BrFNO2 . The compound is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C6H3BrFNO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11) . The molecular weight of the compound is 220 .


Physical and Chemical Properties Analysis

This compound is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

  • Electrocatalytic Synthesis Applications

    • 6-Bromo-2-fluoronicotinic acid derivatives play a significant role in electrocatalytic synthesis. For instance, the electrocatalytic synthesis of 6-aminonicotinic acid at silver cathodes under mild conditions demonstrates the importance of bromo derivatives like this compound. This process, involving the electrochemical reduction of related halides, highlights the catalytic efficiency of bromo derivatives in generating valuable chemical products (Gennaro et al., 2004).
  • Role in Synthesis of Fluoropyridines

    • The compound is also pivotal in the versatile synthesis of 3,5-disubstituted 2-fluoropyridines. The bromo and fluoro derivatives are used in reactions like the Suzuki reaction to produce substituted pyridines, which have broad applications in pharmaceutical and materials chemistry (Sutherland & Gallagher, 2003).
  • Radiofluorination and Medical Imaging

    • In the field of medical imaging, this compound derivatives like [18F]2-fluoronicotine and [18F]6-fluoronicotine have been synthesized for potential applications in PET imaging. The process involves no-carrier-added synthesis, indicating its utility in creating high-purity radiotracers for diagnostic imaging (Ballinger et al., 1984).
  • Use in Electrocatalytic Carboxylation

    • The compound's derivatives are useful in the electrocatalytic carboxylation of related halides with CO2. This approach avoids the use of toxic solvents and catalysts, indicating its environmental and practical benefits in synthetic chemistry (Feng et al., 2010).
  • Pharmaceutical Intermediate Synthesis

    • It serves as an important intermediate in the synthesis of pharmaceutical compounds. For example, the synthesis of specific aminonicotinic acids from bromo and fluoro derivatives indicates its role in creating key pharmaceutical intermediates, reflecting its significance in drug development and medicinal chemistry (Wang et al., 2006).
  • Applications in Organic Synthesis

    • Derivatives of this compound are instrumental in various organic synthesis processes. This includes the synthesis of benzonitriles, which are valuable in the development of a range of organic compounds, highlighting the compound's versatility in organic chemistry (Szumigala et al., 2004).
  • Fluorescent Labelling in Analytical Chemistry

    • Its derivatives find applications in analytical chemistry, such as in the synthesis of fluorescent labeling reagents for HPLC analysis of carboxylic acids. This illustrates the compound's utility in enhancing detection and analysis techniques in biochemistry and pharmaceutical analysis (Gatti et al., 1992).
  • Nucleophilic Substitution Reactions in Organic Chemistry

    • In organic chemistry, this compound derivatives participate in nucleophilic substitution reactions. These reactions are crucial for the synthesis of various organic compounds, demonstrating the compound's role in facilitating complex chemical transformations (Liu & Robins, 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

6-bromo-2-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSOKCDTRKHTPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601267617
Record name 6-Bromo-2-fluoro-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601267617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214345-17-1
Record name 6-Bromo-2-fluoro-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214345-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-fluoro-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601267617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-fluoropyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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